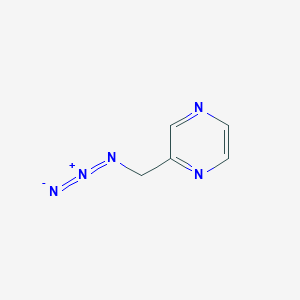
4-(5-Amino-3-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2h)-yl)butanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-Amino-3-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2h)-yl)butanenitrile is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their significant roles in biochemistry, particularly in nucleic acids.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Amino-3-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2h)-yl)butanenitrile typically involves multi-step organic reactions. One common method includes the condensation of a suitable nitrile with a pyrimidine derivative under controlled conditions. The reaction may require catalysts, specific temperatures, and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors, precise control of reaction conditions, and purification steps such as crystallization or chromatography to ensure high purity and yield.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially altering the amino or methyl groups.
Reduction: Reduction reactions may target the nitrile group, converting it to an amine.
Substitution: Various substitution reactions can occur, particularly at the amino group or the pyrimidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a nitro derivative, while reduction could produce an amine derivative.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, derivatives of pyrimidines are often studied for their roles in DNA and RNA synthesis. This compound could be investigated for its potential interactions with nucleic acids.
Medicine
Pyrimidine derivatives are known for their therapeutic properties, including antiviral, anticancer, and antibacterial activities. This compound may be explored for similar medicinal applications.
Industry
In the industrial sector, this compound could be used in the synthesis of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 4-(5-Amino-3-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2h)-yl)butanenitrile would depend on its specific application. In a biological context, it may interact with enzymes or nucleic acids, influencing biochemical pathways. The exact molecular targets and pathways would require detailed experimental studies.
類似化合物との比較
Similar Compounds
5-Amino-2,4,6-trioxo-1,2,3,4-tetrahydropyrimidine: Another pyrimidine derivative with similar structural features.
3-Methyl-2,4,6-trioxo-1,2,3,4-tetrahydropyrimidine: Shares the trioxo-pyrimidine core but lacks the amino and nitrile groups.
Uniqueness
4-(5-Amino-3-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2h)-yl)butanenitrile is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other pyrimidine derivatives.
特性
分子式 |
C9H12N4O2 |
|---|---|
分子量 |
208.22 g/mol |
IUPAC名 |
4-(5-amino-3-methyl-2,6-dioxopyrimidin-1-yl)butanenitrile |
InChI |
InChI=1S/C9H12N4O2/c1-12-6-7(11)8(14)13(9(12)15)5-3-2-4-10/h6H,2-3,5,11H2,1H3 |
InChIキー |
ZGIMBMJHENXONE-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C(=O)N(C1=O)CCCC#N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(4-ethylthiophen-2-yl)methylidene]hydroxylamine](/img/structure/B13631805.png)

![tert-butylN-[4-(fluorosulfonyl)-2,2-dimethylbutyl]carbamate](/img/structure/B13631821.png)





![1-Phenylbicyclo[2.1.1]hexane-2-carboxylicacid](/img/structure/B13631870.png)


![4,4,5,5-tetramethyl-2-[(E)-4-phenylbut-1-en-3-ynyl]-1,3,2-dioxaborolane](/img/structure/B13631895.png)


